2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-cyclopentylpropanoic acid
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Overview
Description
This compound is a derivative of valine, an α-amino acid. Its chemical structure consists of a fluorenylmethoxy carbonyl (Fmoc) protecting group attached to the amino group of valine.
Purpose: The Fmoc group serves as a protecting agent during peptide synthesis, allowing selective deprotection of the amino group.
Significance: Researchers use this compound extensively in peptide chemistry and solid-phase peptide synthesis (SPPS).
Preparation Methods
Synthetic Routes:
Reaction Conditions: These reactions occur under mild conditions, and the resulting Fmoc amino acid azide is isolated as a crystalline solid.
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products: The primary product is the Fmoc-deprotected amino acid.
Scientific Research Applications
Peptide Synthesis: Used in SPPS to construct peptides and proteins.
Drug Development: Fmoc-protected amino acids play a crucial role in designing peptide-based drugs.
Bioconjugation: Fmoc chemistry facilitates bioconjugation reactions.
Proteomics and Proteogenomics: Enables peptide sequencing and identification.
Mechanism of Action
Target: The compound itself does not have a specific biological target.
Role: It acts as a building block for peptide synthesis, contributing to the formation of longer peptides and proteins.
Comparison with Similar Compounds
Uniqueness: The Fmoc group provides stability during synthesis and allows stepwise elongation of peptides.
Similar Compounds: Other Fmoc-protected amino acids, such as Fmoc-Val-OH, Fmoc-Leu-OH, etc.
Remember that this compound is widely used in peptide research and drug development, and its versatility makes it a valuable tool for scientists across various disciplines
Properties
Molecular Formula |
C24H27NO4 |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
3-cyclopentyl-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid |
InChI |
InChI=1S/C24H27NO4/c1-25(22(23(26)27)14-16-8-2-3-9-16)24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,16,21-22H,2-3,8-9,14-15H2,1H3,(H,26,27) |
InChI Key |
XKWRUNAXYMBDHT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(CC1CCCC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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